1-Methoxypentan-2-one
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
103274-71-1 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-methoxypentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-3-4-6(7)5-8-2/h3-5H2,1-2H3 |
InChI Key |
ZAMFXGFUMGUHHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)COC |
Origin of Product |
United States |
The Weinreb Amide Approach:a Versatile, Two Step Method Involves the Initial Conversion of the Carboxylic Acid into an N Methoxy N Methylamide, Commonly Known As a Weinreb Amide. This Can Be Achieved Using Various Coupling Agents or Specialized Reagents That Facilitate the Direct Conversion.organic Chemistry.orgthe Resulting Weinreb Amide is a Stable Intermediate That Reacts Cleanly with Trifluoromethylating Agents Like the Ruppert Prakash Reagent Tmscf₃ or by Nucleophilic Trifluoromethylation Using Fluoroform Hcf₃ and a Strong Base.researchgate.netbeilstein Journals.orgthis Approach is Highly Reliable for Producing Trifluoromethyl Ketones Without the Common Problem of Over Addition That Can Occur with More Reactive Organometallic Reagents.researchgate.net
Stereoselective Synthesis of Chiral Derivatives and Analogs
The creation of chiral molecules in an enantiomerically pure form is a significant challenge in chemical synthesis. For derivatives of 1-methoxypentan-2-one, such as the corresponding chiral alcohol 2-methoxypentan-1-ol (B3379868), several stereoselective strategies can be employed. These methods are crucial as the biological activity of chiral compounds is often dependent on their specific stereochemistry.
Asymmetric Hydrogenation Methodologies (e.g., for 2-methoxypentan-1-ol)
Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral alcohols from prochiral ketones. This technique involves the use of a chiral catalyst that facilitates the addition of hydrogen across the carbonyl group, leading to a preference for one enantiomer over the other.
Detailed research has demonstrated the efficacy of transition-metal catalysts, particularly those based on rhodium (Rh), iridium (Ir), and ruthenium (Ru), for this transformation. nih.gov For instance, Rh(III) and Ir(III) complexes with ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) have proven effective for the asymmetric transfer hydrogenation (ATH) of various ketones in aqueous media, achieving high enantioselectivities (up to 99% ee). nih.gov The reaction's efficiency can be highly dependent on pH, with optimal windows identified for different catalytic systems. nih.govliv.ac.uk
The hydrogenation of α-substituted ketones, which are structurally analogous to this compound, has been successfully demonstrated. A notable example is the hydrogenation of racemic benzoin (B196080) methyl ether, an α-methoxy ketone, using an (S)-TolBINAP/(R)-DMAPEN–Ru catalyst. nih.gov This reaction proceeds via dynamic kinetic resolution to yield the (1R,2S)-methoxy alcohol with high diastereoselectivity (syn:anti = 3:97) and enantioselectivity (98% ee). nih.gov This result underscores the potential of asymmetric hydrogenation for the stereocontrolled synthesis of chiral α-methoxy alcohols like 2-methoxypentan-1-ol from their corresponding ketones.
| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Key Features |
|---|---|---|---|
| [CpRhCl(TsDPEN)] | Aryl Ketones | Up to 99% | Effective in aqueous media; pH-dependent. nih.gov |
| RuCl₂[(S)-XylBINAP][(S)-DAIPEN] | α-Substituted Aromatic Ketones | Up to 98% | Achieves dynamic kinetic resolution. nih.gov |
| [CpIrCl(TsDPEN)] | Aryl Ketones | Good to Excellent | Viable for transfer hydrogenation in water. nih.gov |
Chiral Auxiliary-Mediated Alkylation Approaches (e.g., Evans Oxazolidinone for 2-methoxypentan-1-ol)
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org The Evans oxazolidinone auxiliaries are among the most reliable and widely used for the asymmetric alkylation of carboxylic acid derivatives. wikipedia.orgsantiago-lab.com This methodology can be envisioned for the synthesis of precursors to chiral alcohols like 2-methoxypentan-1-ol.
The general process involves three main steps:
Acylation: The chiral auxiliary, often derived from a readily available amino acid, is acylated with a carboxylic acid derivative (e.g., an acyl chloride) to form an N-acyl oxazolidinone. wikipedia.org
Diastereoselective Alkylation: The N-acyl imide is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a rigid Z-enolate. The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. santiago-lab.comharvard.edu
Auxiliary Cleavage: After the alkylation step, the chiral auxiliary is removed, typically through hydrolysis or reduction, to yield the desired enantiomerically enriched product, such as a carboxylic acid, ester, or alcohol. The auxiliary can often be recovered and reused. santiago-lab.com
For the synthesis of a precursor to 2-methoxypentan-1-ol, one could perform a diastereoselective alkylation of an N-propionyl oxazolidinone with methoxymethyl chloride (MOM-Cl) to introduce the required methoxy-bearing fragment. Subsequent cleavage would provide the chiral carboxylic acid, which can then be reduced to the target alcohol.
| Step | Description | Typical Reagents | Outcome |
|---|---|---|---|
| 1. Acylation | Attachment of an acyl group to the chiral auxiliary. | n-BuLi, Propionyl chloride | Formation of N-propionyl oxazolidinone. wikipedia.org |
| 2. Enolate Formation | Deprotonation to form a stereochemically defined enolate. | LDA or NaN(TMS)₂ at -78 °C | Rigid, chelated Z-enolate. acs.org |
| 3. Alkylation | Reaction with an electrophile to create a new C-C bond. | Alkyl halide (e.g., MOM-Cl) | High diastereoselectivity (>99:1). harvard.edu |
| 4. Cleavage | Removal of the auxiliary to release the chiral product. | LiOH/H₂O₂ or LiBH₄ | Enantiomerically pure acid or alcohol. santiago-lab.comacs.org |
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes abundant, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This strategy leverages the pre-existing chirality of these molecules to synthesize more complex chiral targets, often preserving the original stereocenters. wikipedia.org Common sources for the chiral pool include amino acids, sugars, terpenes, and hydroxy acids. wikipedia.org
For the synthesis of analogs of this compound, a starting material such as (S)-lactic acid or the amino acid L-alanine could be employed.
Starting from (S)-Lactic Acid: Ethyl (S)-lactate is a common chiral building block. A potential synthetic route could involve:
Protection of the secondary hydroxyl group.
Reduction of the ester functionality to a primary alcohol.
Conversion of the alcohol to a leaving group (e.g., a tosylate).
Displacement with a two-carbon nucleophile (e.g., an ethyl cuprate) to form the pentane (B18724) backbone.
Deprotection and subsequent oxidation of the secondary alcohol to the ketone would yield a chiral analog of this compound.
Starting from L-Alanine: Proteinogenic α-amino acids are versatile chiral starting materials. researchgate.net A synthesis starting from L-alanine could proceed by:
Conversion of the amino group into a methoxy (B1213986) group via diazotization followed by reaction with methanol, a reaction that proceeds with retention of configuration.
The carboxylic acid moiety can then be converted into the desired ketone functionality through various established methods, such as reaction with an organolithium reagent to form the ketone directly or conversion to a Weinreb amide followed by reaction with a Grignard reagent.
These strategies demonstrate the utility of leveraging nature's readily available chiral molecules to efficiently construct complex, enantiomerically pure targets.
Industrial Production Considerations for Related Ketones (from academic literature)
The industrial-scale synthesis of ketones requires methodologies that are cost-effective, efficient, and environmentally benign. While the direct hydrogenation of an aldehyde precursor to a ketone is not a standard transformation, several other robust methods are employed for the large-scale production of saturated ketones.
Catalytic Dehydrogenation of Aldehyde Precursors (e.g., 4-methoxypentanal (B3430783) to 4-methoxypentan-2-one)
The prompt's example of hydrogenating 4-methoxypentanal to 4-methoxypentan-2-one (B81126) is chemically inconsistent, as hydrogenation of an aldehyde yields an alcohol. A more chemically sound and industrially relevant approach for ketone synthesis is the oxidation or dehydrogenation of secondary alcohols.
Catalytic Dehydrogenation of Secondary Alcohols: This method is a green and atom-economical process for producing ketones, with molecular hydrogen as the only byproduct. nih.govorganic-chemistry.org The reaction involves passing the vapor of a secondary alcohol over a heated metal catalyst. ncert.nic.in
Catalysts: Common catalysts include copper (Cu), silver (Ag), Raney nickel, and palladium (Pd) complexes. nih.govncert.nic.inresearchgate.net
Conditions: The process is typically carried out at elevated temperatures and is suitable for volatile alcohols. ncert.nic.in It avoids the use of stoichiometric oxidizing agents, making it an attractive industrial method. organic-chemistry.org
Wacker-Tsuji Oxidation: This is a well-established industrial process that oxidizes terminal alkenes to methyl ketones. organic-chemistry.orgwikipedia.org The reaction uses a palladium catalyst and typically a copper co-catalyst to facilitate the reoxidation of the palladium species by molecular oxygen. organic-chemistry.org This method could be used to produce an unsaturated ketone from a diene, which is then selectively hydrogenated. rsc.org
Selective Hydrogenation of Unsaturated Ketones: An alternative industrial route involves the synthesis of an α,β-unsaturated ketone followed by the selective hydrogenation of the carbon-carbon double bond. Thermodynamics generally favor the hydrogenation of C=C bonds over C=O bonds, making this a feasible approach. tandfonline.com
Catalysts: Catalysts based on rhodium and ruthenium have been shown to selectively hydrogenate the olefinic bond of α,β-unsaturated ketones, yielding the corresponding saturated ketone. google.comgoogle.com
| Method | Precursor | Catalyst System | Key Advantage |
|---|---|---|---|
| Catalytic Dehydrogenation | Secondary Alcohol | Cu, Ag, Pd, Raney-Ni | Atom-economical; H₂ is the only byproduct. nih.govorganic-chemistry.org |
| Wacker-Tsuji Oxidation | Terminal Alkene | PdCl₂/CuCl₂/O₂ | Direct conversion of alkenes to methyl ketones. organic-chemistry.orgwikipedia.org |
| Selective Hydrogenation | α,β-Unsaturated Ketone | Rh, Ru | High selectivity for C=C bond reduction. tandfonline.comgoogle.com |
Chemical Reactivity and Mechanistic Investigations of 1 Methoxypentan 2 One
Reactivity of the Carbonyl Moiety
The carbonyl group in 1-methoxypentan-2-one is a key site for a variety of chemical transformations. The presence of the α-methoxy group influences the electron density and steric accessibility of the carbonyl carbon, thereby modulating its reactivity compared to simple aliphatic ketones.
The reduction of the ketone functionality in this compound to a secondary alcohol, 1-methoxypentan-2-ol, is a fundamental transformation. The stereochemical outcome of this reduction is of significant interest, potentially leading to the formation of diastereomers.
The catalytic reduction of α-alkoxy ketones, such as this compound, using metal hydride reagents is a common method for producing the corresponding alcohol. researchgate.netwikipedia.orgchem-station.com The stereoselectivity of this reduction is highly dependent on the nature of the reducing agent, the solvent, and the presence of chelating metals. thieme-connect.com The chelation-control model is often invoked to predict the diastereoselectivity, where the metal ion of the hydride reagent coordinates to both the carbonyl oxygen and the oxygen of the α-alkoxy group, forming a rigid five-membered ring intermediate. thieme-connect.comclockss.org This conformation sterically hinders one face of the carbonyl group, leading to preferential hydride attack from the less hindered face. thieme-connect.com
However, high diastereoselectivity is not always correlated with chelation-induced rate acceleration. thieme-connect.com For some reducing agents, a non-chelated intermediate may be more reactive, leading to different stereochemical outcomes. thieme-connect.com The choice of metal hydride and reaction conditions allows for tunable control over the diastereoselectivity of the reduction. researchgate.netthieme-connect.com
Table 1: Diastereoselective Reduction of a Model α-Alkoxy Ketone with Various Hydride Reagents Data adapted from studies on analogous α-alkoxy ketones.
| Reducing Agent | Counterion | Solvent | Diastereomeric Ratio (syn:anti) | Chelation Control |
|---|---|---|---|---|
| LiAlH₄ | Li⁺ | THF | High | Implied |
| NaBH₄ | Na⁺ | CH₃OH | Moderate | Yes |
| NaBH₄ | Na⁺ | DMSO | Low | No |
| L-Selectride® | Li⁺ | THF | High | Yes |
| Red-Al® | Na⁺ | THF | High | Implied |
Biocatalytic reductions offer a green and highly selective alternative for the synthesis of chiral alcohols from prochiral ketones. nih.govwiley.comnih.gov Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), often found in microorganisms like baker's yeast (Saccharomyces cerevisiae) or specialized strains like Rhodotorula glutinis, can reduce a wide range of ketones with high enantioselectivity. nih.govnih.govusm.my These enzymatic systems utilize cofactors like NAD(P)H for the hydride transfer. wiley.com
While specific studies on the enzymatic reduction of this compound are not prevalent, research on related α-alkoxy-β-keto esters demonstrates the potential of this approach. For instance, ketoreductases have been used in the dynamic kinetic resolution of racemic α-alkoxy-β-keto esters to produce chiral 1,2-diols with excellent diastereomeric and enantiomeric excess. nih.gov A carbonyl reductase from Sporobolomyces salmonicolor has shown broad substrate specificity, including the reduction of sterically bulky ketones to their corresponding alcohols with high optical purity. rsc.org Given these precedents, it is highly probable that a suitable enzyme could be identified for the stereoselective reduction of this compound.
Table 2: Examples of Enzymatic Reduction of Substituted Ketones Illustrative examples from related ketone classes.
| Substrate Class | Enzyme Source / Type | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| β-Ketoesters | Various microorganisms | Chiral β-hydroxy esters | High e.e. | nih.gov |
| α-Halo ketones | Recombinant CREDs | Chiral α-halo alcohols | Good yield and stereoselectivity | almacgroup.com |
| Aromatic α-ketoesters | Sporobolomyces salmonicolor CR | (S)-α-hydroxy esters | High activity | rsc.org |
| Racemic α-alkoxy-β-keto esters | ChKRED12 variants | (2S,3S)- or (2R,3R)-diols | >99% ee, >98:2 dr | nih.gov |
The stereochemical outcome of the reduction of α-alkoxy ketones is a subject of detailed mechanistic investigation. As previously mentioned, the chelation-control model provides a framework for predicting the major diastereomer formed. thieme-connect.com Reagents like L-Selectride (lithium tri-sec-butylborohydride) are bulky and tend to follow a chelation-controlled pathway, leading to high syn-selectivity. thieme-connect.com In contrast, smaller reagents like sodium borohydride (B1222165) may exhibit lower selectivity, which can be solvent-dependent. thieme-connect.com
In cases where chelation does not lead to a significant rate acceleration, the diastereoselectivity may be low because the reduction of the unchelated ketone becomes competitive. thieme-connect.com For some aluminum hydride reagents, high diastereoselectivity is observed without a corresponding rate acceleration, suggesting that the chelated intermediate may be the major species in solution, even if it is not significantly more reactive. thieme-connect.com The predictable control over stereochemistry makes the reduction of α-alkoxy ketones a valuable tool in asymmetric synthesis. acs.org
The carbonyl group of this compound can undergo oxidation, most notably through a Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgorganic-chemistry.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide with a Lewis acid. wikipedia.orgorganic-chemistry.org
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge is more likely to migrate. organic-chemistry.org For this compound, the two potential migrating groups are the propyl group and the methoxymethyl group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. The methoxymethyl group, being a primary alkyl with an electron-withdrawing substituent, would have a lower migratory aptitude than the propyl group (a primary alkyl). Therefore, the migration of the propyl group is expected to be favored, leading to the formation of methoxymethyl butanoate.
The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles.
Nucleophilic Addition:
Grignard Reagents: The addition of a Grignard reagent (R-MgX) to this compound would result in the formation of a tertiary alcohol after acidic workup. acechemistry.co.ukadichemistry.com The reaction proceeds via nucleophilic attack of the carbanionic part of the Grignard reagent on the carbonyl carbon. acechemistry.co.uk
Wittig Reaction: The Wittig reaction provides a method to convert ketones into alkenes. masterorganicchemistry.comlibretexts.org this compound would react with a phosphorus ylide (e.g., Ph₃P=CH₂) to form an alkene. If methoxymethylenetriphenylphosphorane (Ph₃P=CHOCH₃) is used, the product would be an enol ether, which can be subsequently hydrolyzed to an aldehyde. wikipedia.org
Condensation Reactions:
Aldol (B89426) Condensation: this compound possesses α-hydrogens on the propyl side, making it capable of forming an enolate under basic or acidic conditions. magritek.commasterorganicchemistry.com This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of this compound in a self-aldol condensation. masterorganicchemistry.comaskfilo.com The initial product would be a β-hydroxy ketone, which can subsequently dehydrate upon heating to form an α,β-unsaturated ketone. magritek.com Cross-aldol condensations with other carbonyl compounds that either lack α-hydrogens (e.g., benzaldehyde) or have a more reactive carbonyl group are also possible. masterorganicchemistry.com
Nucleophilic Addition and Condensation Reactions
Formation of Enaminonitrile Derivatives from Methylpentan-2-one
The synthesis of enaminonitriles often proceeds via the Strecker synthesis of an intermediate α-aminonitrile, followed by an elimination reaction. The reactivity of 3-methylpentan-2-one serves as an illustrative analogue for understanding the potential transformations of this compound. In a typical Strecker-type reaction, a ketone such as 3-methylpentan-2-one reacts with an amine source (e.g., ammonium (B1175870) chloride) and a cyanide source (e.g., potassium cyanide). The mechanism involves the initial formation of an iminium ion, which is subsequently attacked by the cyanide nucleophile to yield an α-aminonitrile.
For this compound, a similar pathway is plausible due to the presence of the reactive ketone carbonyl group. The reaction would proceed via nucleophilic attack of cyanide on the carbonyl carbon (C2), followed by reaction with an amine. The key structural difference is the location of the substituent. In 3-methylpentan-2-one, the methyl group is on the α-carbon, whereas in this compound, the methoxy (B1213986) group is on the α'-carbon.
The subsequent conversion of the α-aminonitrile intermediate to an enaminonitrile requires the elimination of a molecule (e.g., HCN or an amine). This elimination would necessitate the presence of a proton on an adjacent carbon. For the α-aminonitrile derived from this compound, elimination to form a C2=C3 double bond is possible, as the C3 carbon bears two protons. The presence of the electron-withdrawing ether oxygen at the C1 position may influence the regioselectivity and rate of this elimination step compared to the alkyl-substituted analogue.
Table 1: Comparison of Analogous α-Aminonitrile Formation
| Feature | 3-Methylpentan-2-one (Analogous Substrate) | This compound (Target Substrate) |
| Structure | CH₃-CO-CH(CH₃)-CH₂-CH₃ | CH₃O-CH₂-CO-CH₂-CH₂-CH₃ |
| Reagents | KCN, NH₄Cl | KCN, NH₄Cl (Hypothetical) |
| Intermediate | 2-Amino-2,3-dimethylpentanenitrile | 2-Amino-3-methoxy-2-methylhexanenitrile (Hypothetical) |
| Key Difference | Chiral α-carbon (C3) with methyl substituent. | Achiral α'-carbon (C1) with methoxy substituent. |
| Potential Product | Enaminonitrile derivative | Enaminonitrile derivative |
Reactions Leading to Beta-Hydroxyimines (analogous with 4-hydroxy-4-methylpentan-2-one)
The reaction of a ketone with a primary amine is a fundamental transformation that yields an imine through a condensation mechanism. The reactivity of 4-hydroxy-4-methylpentan-2-one (diacetone alcohol) provides a useful comparison for the behavior of this compound. When 4-hydroxy-4-methylpentan-2-one is treated with a primary amine (R-NH₂) under acid-catalyzed conditions, it forms a β-hydroxyimine. The reaction proceeds via the formation of a carbinolamine intermediate, which then dehydrates to produce the stable C=N double bond of the imine. The hydroxyl group at the β-position remains intact during this process.
Applying this principle to this compound, a similar condensation reaction is expected. The ketone at the C2 position will readily react with primary amines. The mechanism is identical: nucleophilic attack by the amine on the electrophilic carbonyl carbon, proton transfer to form a carbinolamine, and acid-catalyzed elimination of water.
However, the product formed from this compound is structurally distinct. Instead of a β-hydroxyimine, the reaction yields a β-methoxyimine . The ether linkage at the C1 position is generally stable under the mild acidic conditions typically used for imine formation and does not participate in the reaction. This highlights how a simple structural change from a hydroxyl to a methoxy group alters the functionality of the resulting product while the core ketone-to-imine transformation remains the same.
Table 2: Analogous Imine Formation Reactions
| Substrate | Reagent | Product Class | Product Structure (Example with R-NH₂) |
| 4-Hydroxy-4-methylpentan-2-one | R-NH₂, H⁺ | β-Hydroxyimine | (CH₃)₂C(OH)-CH₂-C(=NR)-CH₃ |
| This compound | R-NH₂, H⁺ | β-Methoxyimine | CH₃O-CH₂-C(=NR)-CH₂-CH₂-CH₃ |
Reactions Involving the Ether Linkage
The methoxy group in this compound introduces a site of reactivity separate from the ketone: the ether linkage (C1-O-CH₃). This bond can be cleaved under specific, typically harsh, reaction conditions. The most common methods for ether cleavage involve treatment with strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids like boron tribromide (BBr₃).
The mechanism of cleavage with HBr involves the initial protonation of the ether oxygen atom. This step transforms the methoxy group into a good leaving group (methanol). Subsequently, the bromide ion acts as a nucleophile. It will attack the less sterically hindered carbon of the protonated ether via an Sₙ2 mechanism. In this case, the attack occurs at the methyl carbon, leading to the formation of methyl bromide and 1-hydroxypentan-2-one. The adjacent ketone functionality can influence the reaction rate but does not typically interfere with the cleavage itself.
Boron tribromide (BBr₃) is often a preferred reagent for cleaving methyl ethers as it can be used under milder conditions. The reaction proceeds through the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the intramolecular or intermolecular delivery of a bromide ion to the methyl group, yielding a bromo-borate intermediate that is subsequently hydrolyzed to give the final alcohol product, 1-hydroxypentan-2-one.
Table 3: Ether Cleavage Reactions of this compound
| Reagent | Conditions | Mechanism | Products |
| HBr (conc.) | Heat | Sₙ2 | 1-Hydroxypentan-2-one + Methyl bromide (CH₃Br) |
| HI (conc.) | Heat | Sₙ2 | 1-Hydroxypentan-2-one + Methyl iodide (CH₃I) |
| BBr₃ | Inert solvent (e.g., CH₂Cl₂), often at low temp. | Lewis acid-assisted cleavage | 1-Hydroxypentan-2-one (after aqueous workup) |
Rearrangement Processes
Acid-Catalyzed Interconversion and Tautomerism (e.g., between (R)- and (S)-3-methylpentan-2-one)
Keto-enol tautomerism is an essential equilibrium process for ketones possessing α-hydrogens. The acid-catalyzed racemization of a chiral ketone like (R)-3-methylpentan-2-one provides a clear example of the mechanism. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and increasing the acidity of the α-hydrogens. A weak base (e.g., water) removes a proton from the chiral α-carbon (C3), leading to the formation of a planar, achiral enol intermediate. The C=C double bond in the enol eliminates the stereocenter. Subsequent reprotonation at the α-carbon can occur from either face of the planar enol, regenerating the ketone as a racemic mixture of (R)- and (S)-enantiomers.
While this compound is an achiral molecule and thus cannot undergo racemization, it is fully capable of undergoing the same fundamental process of acid-catalyzed keto-enol tautomerism. The presence of α-hydrogens on both sides of the carbonyl group (at C1 and C3) allows for the formation of two distinct constitutional isomers of its enol form.
Enol formation involving C3: Removal of a proton from C3 yields 1-methoxypent-2-en-2-ol . This enol features a more substituted double bond, which is generally thermodynamically favored (Zaitsev's rule).
Enol formation involving C1: Removal of a proton from C1 yields 2-methoxy-1-penten-2-ol .
The equilibrium between the keto form and these two enol tautomers is a dynamic process under acidic conditions, influencing the molecule's reactivity in reactions where the enol is the active nucleophile, such as in α-halogenation.
Table 4: Tautomers of this compound
| Tautomer Form | Structure | Key Features |
| Keto Form | CH₃O-CH₂-CO-CH₂-CH₂-CH₃ | The stable, predominant form. |
| Enol Tautomer 1 | CH₃O-CH₂-C(OH)=CH-CH₂-CH₃ | Formed via deprotonation at C3. More substituted double bond. |
| Enol Tautomer 2 | CH₃O-CH=C(OH)-CH₂-CH₂-CH₃ | Formed via deprotonation at C1. Less substituted double bond. |
C-N Bond Forming Reactions from Ketone Derivatives (general relevance)
The carbonyl group of this compound is a prime site for various carbon-nitrogen bond-forming reactions, which are cornerstone transformations in organic synthesis. These reactions typically involve the nucleophilic addition of a nitrogen-containing compound to the carbonyl carbon, followed by a dehydration step.
Imine and Enamine Formation: As discussed previously, reaction with primary amines (R-NH₂) yields imines (Schiff bases). In contrast, reaction with secondary amines (R₂NH) under similar acid-catalyzed conditions leads to the formation of an enamine . After the initial carbinolamine is formed, dehydration occurs by removing a proton from an adjacent α-carbon (C3), resulting in a product with a C=C double bond adjacent to the nitrogen atom.
Oxime and Hydrazone Formation: These reactions are classic derivatization methods for identifying ketones. Reaction with hydroxylamine (B1172632) (NH₂OH) produces This compound oxime . Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), yields the corresponding hydrazone. The formation of a brightly colored (yellow, orange, or red) 2,4-dinitrophenylhydrazone is a common qualitative test for aldehydes and ketones.
Reductive Amination: This powerful synthetic method converts a ketone directly into an amine. The process involves treating this compound with an amine (ammonia, a primary amine, or a secondary amine) in the presence of a reducing agent. A reducing agent selective for the iminium ion intermediate, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), is often used. This one-pot procedure first forms the imine (or iminium ion) in situ, which is then immediately reduced to the corresponding amine, yielding a substituted 2-aminopentane (B145832) derivative.
Table 5: Summary of C-N Bond Forming Reactions for this compound
| Reaction Type | Nitrogen Reagent | Product Class | General Product Structure |
| Imine Formation | Primary Amine (RNH₂) | Imine | CH₃O-CH₂-C(=NR)-C₃H₇ |
| Enamine Formation | Secondary Amine (R₂NH) | Enamine | CH₃O-CH₂-C(NR₂)=CHC₂H₅ |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | CH₃O-CH₂-C(=NOH)-C₃H₇ |
| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone | CH₃O-CH₂-C(=NNH₂)-C₃H₇ |
| Reductive Amination | Amine (e.g., RNH₂) + Reducing Agent (e.g., NaBH₃CN) | Amine | CH₃O-CH₂-CH(NHR)-C₃H₇ |
Spectroscopic Characterization and Structural Elucidation of 1 Methoxypentan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Multiplicities
The ¹H NMR spectrum of 1-methoxypentan-2-one provides information on the number of distinct proton environments, their relative numbers, and the number of neighboring protons (multiplicity). The structure of this compound (CH₃OCH₂C(O)CH₂CH₂CH₃) suggests five unique proton signals.
A singlet for the methoxy (B1213986) protons (CH₃O-) : These three protons are chemically equivalent and have no adjacent protons, resulting in a singlet.
A singlet for the methylene (B1212753) protons adjacent to the carbonyl and methoxy groups (-OCH₂CO-) : These two protons are adjacent to a carbonyl group and an oxygen atom, and have no vicinal protons, thus appearing as a singlet.
A triplet for the methylene protons adjacent to the carbonyl group (-C(O)CH₂CH₂-) : These two protons are coupled to the adjacent methylene group, resulting in a triplet.
A sextet (or multiplet) for the internal methylene protons (-CH₂CH₂CH₃) : These two protons are coupled to the two neighboring methylene groups, leading to a complex multiplet, theoretically a sextet.
A triplet for the terminal methyl protons (-CH₂CH₃) : These three protons are coupled to the adjacent methylene group, resulting in a triplet.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.3 | s | 3H | CH₃O- |
| ~3.6 | s | 2H | -OCH₂CO- |
| ~2.4 | t | 2H | -C(O)CH₂CH₂- |
| ~1.6 | m | 2H | -CH₂CH₂CH₃ |
| ~0.9 | t | 3H | -CH₂CH₃ |
Note: The chemical shifts are predicted based on typical values for similar functional groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Hybridization
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are expected, corresponding to each carbon atom in the structure. The chemical shifts provide insight into the hybridization and electronic environment of each carbon.
A carbonyl carbon (C=O) : This carbon will appear at a significantly downfield chemical shift, characteristic of sp² hybridized carbonyl carbons.
A methoxy carbon (-OCH₃) : This sp³ hybridized carbon will be found in the typical ether region.
A methylene carbon adjacent to the methoxy group and carbonyl (-OCH₂CO-) : This carbon is also shifted downfield due to the influence of two adjacent electronegative oxygen atoms.
A methylene carbon adjacent to the carbonyl group (-C(O)CH₂CH₂-) : This sp³ carbon is influenced by the electron-withdrawing carbonyl group.
An internal methylene carbon (-CH₂CH₂CH₃) : This sp³ carbon will have a chemical shift typical for an alkyl chain.
A terminal methyl carbon (-CH₂CH₃) : This sp³ carbon will appear at the most upfield position.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Hybridization | Assignment |
| ~209 | sp² | C=O |
| ~75 | sp³ | -OCH₂CO- |
| ~59 | sp³ | -OCH₃ |
| ~45 | sp³ | -C(O)CH₂CH₂- |
| ~17 | sp³ | -CH₂CH₂CH₃ |
| ~14 | sp³ | -CH₂CH₃ |
Note: The chemical shifts are predicted based on typical values for similar functional groups.
Two-Dimensional NMR Techniques (e.g., ¹H–¹³C HSQC) for Elucidating Carbon-Proton Connectivity
Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for definitively assigning proton and carbon signals. An HSQC spectrum correlates the chemical shifts of directly bonded proton and carbon atoms. For this compound, the HSQC spectrum would show correlation peaks linking the proton signals to their corresponding carbon signals as outlined in the tables above, confirming the C-H connectivity. For example, the proton signal at ~3.3 ppm would show a cross-peak with the carbon signal at ~59 ppm, confirming their assignment to the methoxy group. The carbonyl carbon, having no attached protons, would be absent from the HSQC spectrum.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound (C₆H₁₂O₂), the molecular weight is 116.16 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 116.
The fragmentation pattern is influenced by the presence of the ketone and ether functional groups. Key fragmentation pathways would likely involve:
Alpha-cleavage adjacent to the carbonyl group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 u) to give a fragment at m/z 87, or the loss of a methoxymethyl radical (•CH₂OCH₃, 45 u) to give a fragment at m/z 71.
Cleavage at the C-O bond of the ether, which could lead to a fragment corresponding to the methoxy group (CH₃O⁺, m/z 31) or the loss of a methoxy radical (•OCH₃, 31 u) to give a fragment at m/z 85.
McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
| 116 | [CH₃OCH₂C(O)CH₂CH₂CH₃]⁺ (Molecular Ion) |
| 87 | [CH₃OCH₂C(O)]⁺ |
| 71 | [CH₃CH₂CH₂C(O)]⁺ |
| 45 | [CH₂OCH₃]⁺ |
| 31 | [CH₃O]⁺ |
Note: The relative abundances of these fragments would depend on their stability.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., carbonyl stretch)
Infrared spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to its ketone and ether functionalities.
C=O Stretch : A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹ for the carbonyl group of the aliphatic ketone.
C-O Stretch : A strong absorption band corresponding to the C-O stretching of the ether linkage is expected in the range of 1070-1150 cm⁻¹.
C-H Stretch : Absorptions for sp³ C-H stretching will be observed just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range).
Table 4: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1720 | Strong, Sharp | C=O (Ketone) |
| ~1100 | Strong | C-O (Ether) |
| 2850-2960 | Medium to Strong | C-H (sp³) |
Computational Chemistry and Theoretical Studies on 1 Methoxypentan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular systems that may be difficult or impossible to analyze through experimental means alone. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. pressbooks.pub Instead of dealing with the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density, which simplifies the calculations while often maintaining a high level of accuracy. pressbooks.pubresearchgate.net
For a molecule like 1-methoxypentan-2-one, DFT calculations can elucidate its electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Theoretical studies on related ketone derivatives show how these frontier molecular orbitals can be used to analyze reactivity. scirp.org
DFT is also a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govmissouri.edu By calculating the second derivatives of the energy with respect to the nuclear positions, one can obtain the harmonic vibrational frequencies. missouri.edu These calculated frequencies are invaluable for interpreting experimental spectra. For carbonyl compounds, the C=O stretching vibration is a particularly strong and characteristic band in the IR spectrum. mdpi.comchemrxiv.org DFT calculations, often using functionals like B3LYP, can predict the position of this band with high accuracy, although a scaling factor is sometimes applied to correct for anharmonicity and other systematic errors. nih.govmissouri.edu For example, studies on ruthenium carbonyl complexes showed that C-O stretching frequencies calculated at the B3LYP level deviated by less than 5% from experimental values. nih.gov
Table 1: Illustrative Example of DFT-Calculated vs. Experimental Vibrational Frequencies for a Carbonyl Compound This table presents representative data for a generic ketone to illustrate the accuracy of DFT calculations and is not specific to this compound.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-31G*) (cm⁻¹) | Scaled Frequency (cm⁻¹) |
|---|---|---|---|
| C=O Stretch | 1715 | 1765 | 1706 |
| CH₃ Asymmetric Stretch | 2962 | 3045 | 2941 |
| CH₃ Symmetric Stretch | 2872 | 2950 | 2850 |
| C-C-C Bend | 492 | 505 | 488 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. By modeling the entire reaction pathway, researchers can identify intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
For this compound, a key reaction is the nucleophilic addition to the carbonyl group. pressbooks.publibretexts.orgopenstax.orglibretexts.org This is a fundamental reaction for aldehydes and ketones. pressbooks.publibretexts.orgopenstax.orglibretexts.org Theoretical studies on the nucleophilic addition to various ketones have provided deep insights into the reaction mechanism. academie-sciences.fracs.org Using DFT, one can model the approach of a nucleophile (e.g., hydride, organometallic reagent) to the carbonyl carbon. academie-sciences.frresearchgate.net This involves locating the geometry of the transition state structure and calculating its energy. researchgate.net
The energy difference between the reactants and the transition state gives the activation barrier (ΔG‡), which is directly related to the reaction rate. Computational studies on the reduction of cyclic ketones, for instance, have shown how the stereochemical outcome can be rationalized by comparing the activation energies of the transition states leading to different products. academie-sciences.fr Similarly, the mechanism of intramolecular elimination in 2-pentanone has been studied, revealing a six-membered cyclic transition state. scholarsresearchlibrary.com Such analyses for this compound would clarify how the methoxy (B1213986) group influences the reactivity of the carbonyl group, for example, in reactions like the Favorskii rearrangement, where α-halo ketones rearrange in the presence of a base. up.ac.za
Table 2: Example of Calculated Activation Energies for Nucleophilic Addition to Ketones This table contains illustrative data from computational studies on various ketones to demonstrate the application of transition state analysis.
| Ketone | Nucleophile | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) | Reference Study Concept |
|---|---|---|---|---|
| Cyclohexanone | SiH₅⁻ | MP2 | ~10-12 | Axial vs. equatorial attack preference. academie-sciences.fr |
| α,β-Unsaturated Ketone | MeS⁻ | CBS-QB3 | ~8-10 (in gas phase) | Effect of substituents on conjugate addition. acs.org |
| trans-β-methylstyrene | (to form ketone) | DFT | 7.3 (doublet state) | Competing epoxidation and ketone formation pathways. researchgate.net |
| α-Bromoacetophenone | Methoxide | DFT | ~12-15 | Competition between substitution and epoxidation. up.ac.za |
Stereochemical and Conformational Analysis through Molecular Modeling
Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and dynamic behavior of molecules. For flexible molecules like this compound, these methods are essential for understanding its conformational preferences and stereochemical properties.
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. drugdesign.org Acyclic molecules, such as this compound, have multiple rotatable single bonds, leading to a complex potential energy surface. Computational methods, from molecular mechanics to quantum mechanics, can systematically explore this surface to find low-energy conformers. nih.govacs.org For simple acyclic ethers, studies have shown that high pressure can induce conformational changes from trans to gauche to promote intermolecular contacts. iucr.org For this compound, key torsions would include rotation around the C-O bonds and the C-C bonds of the pentyl chain. Identifying the most stable conformer is critical, as the molecule's reactivity can be conformation-dependent. nih.gov
Stereochemical analysis involves studying the three-dimensional arrangement of atoms and its effect on chemical reactions. If this compound were to undergo a reaction that creates a new chiral center, such as the reduction of the ketone to an alcohol, computational modeling could predict the diastereomeric or enantiomeric outcome. Studies on the enantioselective α-arylation of ketones have successfully used computational analysis to determine the origins of stereoselectivity by analyzing the transition states leading to different stereoisomers. acs.orgresearchgate.net The models correctly predicted the major product by identifying stabilizing or destabilizing interactions within the transition state structures. acs.org Similarly, computational studies have been used to explain the high stereoselectivity in the addition of allylmagnesium halides to conformationally biased acyclic chiral ketones. nih.govnih.gov
Table 3: Illustrative Relative Conformational Energies for an Acyclic Ether This table shows representative data for diethyl ether (DEE) to exemplify the results of a conformational analysis.
| Conformer | Dihedral Angles (C-O-C-C) | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| trans-trans (TT) | ~180°, ~180° | 0.00 | DFT/B3LYP |
| trans-gauche (TG) | ~180°, ~60° | +1.53 | DFT/B3LYP |
| gauche-gauche (GG) | ~60°, ~60° | +3.20 | DFT/B3LYP |
Application of AI-Driven Synthesis Prediction Tools for Related Compounds
For a relatively simple molecule like this compound, a chemist could readily devise a synthesis. However, for more complex structurally related compounds, AI tools can be invaluable. These platforms operate by breaking down the target molecule into simpler, commercially available precursors through a series of retrosynthetic "disconnections." gwern.net There are several approaches:
Template-based models use a set of predefined reaction rules or templates extracted from reaction databases.
Template-free models learn the underlying patterns of chemical reactivity directly from data and can, in principle, propose novel reactions not explicitly present in their training set.
Recent advancements have seen the development of transformer-based neural networks that can effectively learn chemical grammar and predict reaction outcomes. nso-journal.org For compounds related to this compound, an AI tool could suggest various strategies. For example, it might propose forming the ether linkage via a Williamson ether synthesis or constructing the carbon backbone through an acetoacetic ester synthesis or related C-C bond-forming reactions. Furthermore, AI models are being developed that not only predict reactants but also suggest optimal reaction conditions. researchgate.net The integration of expert chemical knowledge with data-driven AI models is a continuing challenge and an active area of research, aiming to create more robust and reliable synthesis planning tools. gwern.net
Catalytic Transformations and Applications of 1 Methoxypentan 2 One
Substrate in Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers a powerful platform for chemical transformations. While specific studies detailing the use of 1-methoxypentan-2-one in homogeneous catalysis are not extensively documented in publicly available research, the reactivity of similar aliphatic ketones provides valuable insights. A notable example is the direct asymmetric reductive amination (DARA) of aliphatic ketones, which has been successfully applied to substrates like 4-methylpentan-2-one.
In these reactions, an iridium catalyst, often in combination with a chiral phosphate (B84403) anion, facilitates the conversion of the ketone and an amine directly into a chiral amine product. The cooperative catalysis involves the activation of hydrogen by the iridium complex and the formation of an iminium cation, which is then reduced with high stereocontrol. This methodology highlights a potential application for this compound in the synthesis of chiral amines, which are valuable intermediates in pharmaceuticals.
Table 1: Iridium-Catalyzed Direct Asymmetric Reductive Amination of 4-Methylpentan-2-one (Illustrative Example) This table presents data for a related substrate to illustrate a potential homogeneous catalytic application.
| Entry | Catalyst System | Amine | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | [Ir(COD)Cl]₂ / Chiral Phosphate | p-Anisidine | Good | Excellent |
Substrate in Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. orgsyn.org This approach is advantageous for industrial applications due to the ease of catalyst separation and recycling. chim.it
A significant application involving this compound is its enantioselective reduction to the corresponding chiral alcohol, (2R)-2-methoxypentan-1-ol. Research has demonstrated the use of a heterogeneous ruthenium-BINAP (Ru-BINAP) catalyst for this transformation. The process is effectively carried out in a continuous-flow reactor, highlighting its potential for industrial-scale production. In this system, a solution of this compound and hydrogen gas are passed through a column packed with the solid catalyst, yielding the chiral alcohol with high conversion and enantioselectivity.
Utilization of Microporous and Mesoporous Molecular Sieves
Microporous and mesoporous materials, such as zeolites and other ordered inorganic oxides, are a cornerstone of heterogeneous catalysis. chim.it These materials possess well-defined pore structures of molecular dimensions, which allows them to act as shape-selective catalysts. chim.it Their high surface area and tunable acidity make them suitable for a wide range of organic transformations, including dehydration, isomerization, and cracking. chim.it
While specific studies detailing the catalytic conversion of this compound using molecular sieves are sparse, the principles of zeolite catalysis suggest potential applications. For instance, the acidic sites within a zeolite framework could catalyze the enolization of this compound, making it susceptible to subsequent reactions. Furthermore, the defined pore structure could be exploited to control the regioselectivity or stereoselectivity of reactions involving this substrate, by allowing only reactants or transition states of a certain size and shape to form within the catalyst's pores. However, catalyst deactivation due to coke formation can be a challenge in zeolite-catalyzed reactions. chim.it
Mechanistic Aspects of Catalytic Reactions (e.g., Metalloradical Catalysis)
Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For ketones like this compound, a fundamental reaction pathway involves the formation of an enol or enolate intermediate. Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-protons and facilitating the formation of a neutral enol intermediate. This enolization is a key step in reactions such as racemization and α-halogenation.
A more advanced and modern concept in catalysis is Metalloradical Catalysis (MRC) . This approach utilizes open-shell transition metal complexes, such as those of cobalt(II) or iron(III), to control the reactivity and selectivity of radical reactions. The metalloradical catalyst homolytically activates a substrate to generate a metal-stabilized organic radical intermediate. This intermediate's subsequent reactions are governed by the steric and electronic properties of the metal complex, allowing for high levels of stereocontrol that are difficult to achieve in traditional radical chemistry. While specific applications of MRC to this compound have not been reported, this catalytic strategy has been successfully used for a variety of transformations, including cyclopropanation and C-H amination, on other substrates. nih.govchemscene.com
Enantioselective Catalysis for Chiral Transformations
The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry. Enantioselective catalysis offers the most efficient route to these chiral molecules. As a prochiral ketone, this compound is an ideal substrate for asymmetric reduction to produce the chiral alcohol 1-methoxypentan-2-ol.
Recent advances have highlighted the use of continuous-flow asymmetric hydrogenation for this purpose. This method provides high conversion and enantiomeric excess, demonstrating a scalable and efficient green chemistry approach.
Table 2: Heterogeneous Asymmetric Hydrogenation of this compound Data is for the synthesis of (2R)-2-Methoxypentan-1-ol. The substrate is referred to as 2-methoxypentan-1-one in the source, which is presumed to be a typo for this compound based on the product formed.
| Catalyst | Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Product |
|---|---|---|---|---|
| Heterogeneous Ru-BINAP | Continuous-flow reactor, 50 bar H₂, 80°C | 90 | 96 | (2R)-2-Methoxypentan-1-ol |
This successful enantioselective transformation underscores the potential of this compound as a building block in the synthesis of complex, optically active molecules.
Analytical Methodologies for Detection and Quantification of 1 Methoxypentan 2 One
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating 1-Methoxypentan-2-one from complex mixtures prior to its detection and quantification. Gas and liquid chromatography, coupled with mass spectrometry, are the most powerful and commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound. researchgate.netmdpi.com In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification. nih.gov
The analysis of volatile organic compounds (VOCs) by GC-MS is a well-established practice. mdpi.com For ketones such as this compound, GC-MS offers high sensitivity and selectivity. The electron ionization (EI) mass spectrum of ketones typically shows characteristic fragments resulting from the cleavage of bonds adjacent to the carbonyl group. researchgate.net For instance, the analysis of regioisomeric methoxy (B1213986) methyl phenylacetones, which share structural similarities with this compound, demonstrates the power of GC-MS in distinguishing between closely related isomers based on their fragmentation patterns. researchgate.net The selection of an appropriate capillary column, such as those with a non-polar or mid-polar stationary phase, is crucial for achieving good chromatographic resolution. umpsa.edu.myresearchgate.net
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | DB-5ms, HP-PONA, DB-Wax (30-60 m x 0.25 mm ID, 0.25 µm film thickness) | Separation of volatile compounds based on polarity and boiling point. umpsa.edu.my |
| Injection Mode | Split/Splitless | Introduces a small, representative sample onto the column. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the analyte. umpsa.edu.my |
| Oven Program | Initial temp 40-60 °C, ramped to 240-280 °C | Separates compounds with a wide range of boiling points. umpsa.edu.my |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. nih.gov |
| MS Detection Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for enhanced sensitivity and quantification. nih.gov |
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Derivatized Analytes
While GC-MS is ideal for volatile analysis, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful alternative, particularly for less volatile analytes or when derivatization is employed to enhance sensitivity and selectivity. researchgate.net For ketones like this compound, which may exhibit poor ionization efficiency in common electrospray ionization (ESI) sources, chemical derivatization can significantly improve their detection limits. researchgate.netnih.gov
Derivatization involves reacting the target analyte with a reagent to form a product with more favorable analytical properties, such as increased mass, better ionization efficiency, or a specific fragmentation pattern for MS/MS analysis. nih.gov For carbonyl compounds, reagents that react with the keto group are often used. This approach has been successfully applied to the analysis of anabolic steroids (which contain keto groups), where derivatization led to a 10-15 times higher ESI response. nih.gov The resulting derivatives are then separated using reversed-phase HPLC and detected by MS/MS, often in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition. eurofins.comsciex.com
| Reagent | Reaction | Advantage for MS Detection |
|---|---|---|
| Hydroxylamine (B1172632) | Forms an oxime derivative. researchgate.netnih.gov | Increases molecular weight and can improve ionization efficiency. |
| Girard's Reagents (T or P) | Forms a hydrazone containing a quaternary ammonium (B1175870) group. | Introduces a permanent positive charge, significantly enhancing ESI+ sensitivity. |
| Dansyl Hydrazine (B178648) | Forms a fluorescent and easily ionizable hydrazone derivative. | Provides a strong signal in both fluorescence detection and ESI-MS. |
| Picolinic Acid (via mixed anhydride) | Forms picolinoyl derivatives. researchgate.netnih.gov | Leads to highly specific fragmentation spectra with product ions of diagnostic value. nih.gov |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination of Chiral Analogs
The compound this compound is achiral as it does not possess a stereocenter. However, chiral analogs of ketones are common in biological and chemical systems, and the determination of their enantiomeric purity is often crucial, as different enantiomers can have distinct biological activities. csfarmacie.czmdpi.com Chiral HPLC is the most widely used technique for separating enantiomers. nih.gov
This separation is achieved by using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers of a racemic compound form transient diastereomeric complexes with different stabilities, leading to different retention times. csfarmacie.czvt.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for separating a broad range of chiral compounds. vt.edunih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/alcohol) or reversed-phase solvent system, is critical for achieving enantioseparation. tesisenred.netnih.gov The development of a chiral HPLC method allows for the accurate quantification of the undesired enantiomer in a sample, which is essential in pharmaceutical quality control. pensoft.netasianpubs.org
| CSP Type | Commercial Name Example | Description | Typical Analytes |
|---|---|---|---|
| Polysaccharide-based (Cellulose) | Chiralcel® OD, Chiralcel® OJ | Cellulose carbamate (B1207046) derivatives coated or immobilized on a silica (B1680970) support. vt.edu | Broad applicability for many classes of chiral compounds, including those with carbonyl groups. |
| Polysaccharide-based (Amylose) | Chiralpak® AD, Chiralpak® IA | Amylose carbamate derivatives coated or immobilized on a silica support. mdpi.com | Often shows complementary selectivity to cellulose-based phases. asianpubs.org |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O® 1 | A chiral molecule (e.g., an amino acid derivative) covalently bonded to a silica support. | Effective for compounds that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V | Antibiotics like vancomycin (B549263) bonded to silica. | Particularly useful for chiral acids and amines. |
Sample Preparation and Extraction Methods
Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. It aims to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a versatile and widely used sample preparation technique for cleaning up and concentrating analytes from liquid samples. thermofisher.comsigmaaldrich.com The method involves passing a liquid sample through a sorbent bed packed in a cartridge. The analyte of interest is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of a suitable solvent. sigmaaldrich.com
The choice of sorbent is key to a successful SPE method. For a moderately polar compound like this compound, several options are available depending on the sample matrix. thermofisher.com
Reversed-phase SPE (e.g., C18, C8) is used to extract moderately polar to nonpolar compounds from aqueous matrices.
Normal-phase SPE (e.g., silica, Florisil) is used to extract polar compounds from nonpolar organic solvents. sigmaaldrich.com
Ion-exchange SPE is applicable if the analyte can be charged, though it is not directly relevant for the neutral this compound. sigmaaldrich.com
Automated SPE systems can process a large number of samples with high recovery and reproducibility, making the technique suitable for high-throughput analysis. nih.gov
| Step | Procedure | Purpose |
|---|---|---|
| 1. Conditioning | Rinse the cartridge with an organic solvent (e.g., methanol), followed by water or buffer. | To activate the sorbent and ensure reproducible retention. sigmaaldrich.com |
| 2. Sample Loading | Pass the pre-treated aqueous sample through the cartridge at a controlled flow rate. | The analyte partitions from the sample matrix onto the sorbent. |
| 3. Washing | Rinse the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences. | Selectively elutes weakly bound impurities while the analyte of interest remains on the sorbent. |
| 4. Elution | Elute the analyte with a small volume of a strong organic solvent (e.g., acetonitrile, dichloromethane). eurofins.com | Desorbs the analyte from the sorbent, resulting in a clean, concentrated extract. |
Stir Bar Sorptive Extraction (SBSE)
Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique that is particularly effective for the extraction and enrichment of volatile and semi-volatile organic compounds from aqueous matrices. sigmaaldrich.com It is based on the same principles as Solid-Phase Microextraction (SPME) but utilizes a much larger volume of the sorptive phase, leading to significantly higher recovery and sensitivity. nih.gov
In SBSE, a magnetic stir bar coated with a layer of sorbent, typically polydimethylsiloxane (B3030410) (PDMS), is placed in the sample and stirred for a defined period. researchgate.net The analytes partition from the sample matrix into the PDMS coating. After extraction, the stir bar is removed, rinsed, dried, and the analytes are thermally desorbed directly into a GC-MS system. dphen1.comcsic.es This technique is environmentally friendly as it eliminates the need for organic solvents. nih.gov SBSE is highly suitable for trace analysis of flavor and fragrance compounds, including ketones, in complex matrices like beverages and environmental water samples. dphen1.com
| Parameter | Typical Conditions | Influence on Extraction Efficiency |
|---|---|---|
| Sorbent Phase | Polydimethylsiloxane (PDMS) | Effective for nonpolar to moderately polar analytes based on octanol-water partitioning. sigmaaldrich.com |
| Extraction Time | 30 - 150 minutes | Longer times increase recovery until equilibrium is reached. dphen1.com |
| Stirring Speed | 500 - 1500 rpm | Higher speeds accelerate the mass transfer of the analyte to the sorbent phase. |
| Sample Matrix Modifiers | Addition of salt (e.g., NaCl) | Increases the ionic strength of the sample, which can enhance the partitioning of organic analytes into the PDMS phase ("salting-out" effect). |
| Desorption | Thermal Desorption (TD) for GC analysis | The stir bar is heated in the GC inlet to transfer the extracted analytes onto the analytical column. |
Dynamic Headspace Techniques
Dynamic headspace (DHS) analysis is a powerful technique for the extraction and concentration of volatile and semi-volatile organic compounds, like this compound, from liquid or solid samples. innovatechlabs.com This method involves purging the headspace above a sample with an inert gas, trapping the volatilized analytes on a sorbent trap, and then thermally desorbing them into a gas chromatograph (GC) for separation and detection, typically by mass spectrometry (MS). researchgate.netmdpi.com DHS is more sensitive than static headspace analysis as it is an exhaustive extraction technique, allowing for the concentration of analytes from a larger sample volume over time. mdpi.combgb-analytik.com
The efficiency of DHS is influenced by several parameters that must be optimized for the specific analyte and matrix. These parameters include incubation temperature and time, purge gas flow rate and volume, and the type of sorbent material used in the trap. researchgate.net For the analysis of aroma compounds in beverages, such as wine, sample temperatures around 80°C with purge times of approximately 30 minutes have been found to be effective for a range of volatile compounds. researchgate.net
Table 1: Exemplary Dynamic Headspace GC-MS Parameters for Volatile Ketone Analysis in a Liquid Matrix
| Parameter | Value |
| Sample Volume | 5 - 10 mL |
| Incubation Temperature | 60 - 80 °C |
| Incubation Time | 15 - 30 min |
| Purge Gas | Helium or Nitrogen |
| Purge Flow Rate | 50 - 100 mL/min |
| Purge Volume | 500 - 1000 mL |
| Sorbent Trap | Tenax® TA, Carbopack™ B/X |
| Desorption Temperature | 250 - 280 °C |
| Desorption Time | 5 - 10 min |
| GC Column | DB-5ms, VF-1701MS, or similar |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.
Derivatization Strategies for Enhanced Detection and Quantification
For compounds like this compound, which possess a ketone functional group, derivatization can significantly improve chromatographic behavior and detection sensitivity, particularly in complex matrices. sigmaaldrich.com Derivatization converts the analyte into a more volatile, thermally stable, and/or more easily ionizable derivative.
One common derivatizing agent for ketones is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with the carbonyl group to form a stable oxime derivative. sigmaaldrich.com These derivatives are highly responsive to electron capture detection (ECD) and can be sensitively detected by GC-MS, especially in the negative chemical ionization (NCI) mode. researchgate.net The reaction is typically carried out in an aqueous or organic solvent, and the reaction conditions (temperature, time, and pH) are optimized to ensure complete derivatization. For instance, derivatization of various carbonyl compounds with PFBHA has been successfully performed at room temperature over 24 hours or at 60°C for 60 minutes. researchgate.netcoresta.org
Another class of derivatizing agents for ketones are Girard reagents, such as Girard's Reagent T (GirT) and Girard's Reagent P (GirP). nih.govnih.gov These reagents introduce a pre-charged quaternary ammonium or pyridinium (B92312) group onto the ketone, forming a hydrazone derivative. nih.govnih.gov This charge "tagging" dramatically enhances ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), making it a powerful strategy for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govmdpi.com The derivatization reaction is typically performed in an acidic methanolic solution at elevated temperatures. nih.gov
Table 2: Comparison of Common Derivatization Reagents for Ketones
| Derivatizing Agent | Reaction Product | Analytical Technique | Advantages |
| PFBHA | PFBHA-oxime | GC-ECD, GC-MS (NCI) | High sensitivity, good thermal stability. sigmaaldrich.com |
| Girard's Reagent T/P | Hydrazone with quaternary ammonium/pyridinium | LC-ESI-MS | Significant enhancement of ionization efficiency. nih.govnih.govresearchgate.net |
Quantitative Determination by Isotope Dilution Assays
Isotope dilution assay (IDA) is a highly accurate and precise method for the quantitative analysis of compounds in complex matrices. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled analog of the target analyte (in this case, a labeled this compound, e.g., containing ¹³C or ²H) to the sample as an internal standard. nih.gov The labeled internal standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic analysis. nih.gov
By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard using a mass spectrometer, any losses of the analyte during the analytical procedure can be accurately compensated for. This leads to highly reliable and reproducible quantification. Isotope dilution assays are particularly valuable for the analysis of trace-level components in complex food and beverage matrices, such as wine, where matrix effects can significantly impact the accuracy of other quantification methods. guildsomm.com
The development of an isotope dilution assay for this compound would require the synthesis of a suitable isotopically labeled internal standard. The quantification would then be performed by constructing a calibration curve based on the response ratios of the native-to-labeled compound.
Table 3: Key Steps in Developing an Isotope Dilution Assay for this compound
| Step | Description |
| 1. Synthesis of Labeled Standard | A stable isotope-labeled version of this compound (e.g., ¹³C₃-1-Methoxypentan-2-one) is synthesized. |
| 2. Method Development | An appropriate extraction method (e.g., dynamic headspace or liquid-liquid extraction) and chromatographic separation (GC-MS or LC-MS) are developed. |
| 3. Addition of Internal Standard | A precise amount of the labeled internal standard is added to the sample and calibration standards. |
| 4. Sample Preparation and Analysis | The samples are extracted and analyzed by mass spectrometry, monitoring specific ions for both the native analyte and the labeled standard. |
| 5. Quantification | The concentration of this compound in the sample is determined by comparing the analyte/internal standard peak area ratio to a calibration curve. |
Applications of 1 Methoxypentan 2 One As a Key Synthetic Intermediate
Precursor in the Synthesis of Pharmaceutical Intermediates and Derivatives
While direct applications of 1-methoxypentan-2-one in major pharmaceutical syntheses are not extensively documented in publicly available literature, its structural motifs and derivatives are recognized for their value in medicinal chemistry. The introduction of fluorine atoms into organic compounds is a powerful strategy in drug design, often leading to enhanced metabolic stability and bioavailability. acs.org In this context, derivatives of this compound serve as important fluorinated building blocks.
Research has described the synthesis of 4,4-Difluoro-1-methoxypentan-2-one, a fluorinated analog. acs.org This synthesis is significant because it provides access to versatile fluorinated synthons that were previously difficult to obtain. acs.org Such fluorinated ketones are considered potentially useful building blocks for a variety of applications, which can include the development of novel pharmaceutical agents. acs.org The ability to create these complex fluorinated structures opens pathways to new chemical entities for drug discovery programs. acs.org
A related compound, 1-Methoxypentane-2,4-dione, is noted as a crucial intermediate in the synthesis of bioactive substances, highlighting the utility of the methoxy-keto functionality in constructing molecules for pharmaceutical research.
Building Block for Complex Organic Molecules
The utility of this compound and its derivatives extends to the synthesis of complex organic molecules. Its functional groups—a ketone and an ether—allow for a range of chemical transformations. A key application is in the construction of fluorinated organic compounds, which have unique properties valuable in materials science and agrochemicals. acs.org
A multi-step synthetic strategy has been developed to produce discrete chains of hominal bis(gem-CF2) fragments, which are important for tuning the chemical and physical properties of organic materials. acs.org In the course of this synthesis, key intermediates such as 4,4-Difluoro-1-methoxypentan-2-one were isolated. acs.org This demonstrates a practical route to valuable difluoroketones using scalable chemistry. acs.org The synthesis showcases how the methoxypentanone backbone can be strategically modified to build intricate molecular architectures. acs.org
| Synthetic Intermediate | Precursor/Related Compound | Application | Reference |
| 4,4-Difluoro-1-methoxypentan-2-one | 2-(3-methoxy-1-oxopropyl)-2-methyl-1,3-dithiolane | Versatile fluorinated building block | acs.org |
| Ethyl 2-(methoxymethyl)-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate | 1-Methoxypentane-2,4-dione | Synthesis of heterocyclic compounds | ambeed.com |
| 3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidone | Diacetone alcohol | Synthesis of heterocycles | wikipedia.org |
Intermediate in the Synthesis of Specialty Chemicals
Specialty chemicals are materials produced for specific, performance-enhancing applications. The structural features of this compound make it and its isomers suitable precursors for such chemicals. For instance, its structural isomer, 4-methoxy-4-methyl-pentan-2-one, is utilized as a building block for agrochemicals and in the fragrance industry. solubilityofthings.com
The synthesis of fluorinated building blocks, such as 4,4-Difluoro-1-methoxypentan-2-one, is a prime example of creating a specialty chemical. acs.org Fluorinated compounds often exhibit improved chemical resistance and thermal stability, making them desirable for high-performance materials. acs.org The ability to synthesize discrete fluorinated synthons allows for their incorporation into polymers and other materials to fine-tune their properties for specific applications, such as in organic photovoltaics. acs.org
Furthermore, related ketones are used as intermediates in the production of various specialty products. Diacetone alcohol is a precursor for compounds used in printing pastes, wood preservatives, and coating compositions for textiles and paper. wikipedia.org
Utilization in the Preparation of Chemical Haptens (e.g., using 4-methylpentan-2-one)
A hapten is a small molecule that, when combined with a larger carrier like a protein, can elicit an immune response, leading to the production of antibodies. This principle is fundamental to the development of immunoassays for detecting small molecules like pesticides and fungicides. csic.esrsc.org
The fungicide Penthiopyrad provides a relevant case study involving a structure derived from a pentanone. biocrick.com The chemical structure of Penthiopyrad is 1-methyl-N-[2-(4-methylpentan-2-yl )thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide. biocrick.com To develop an immunoassay for this compound, scientists designed and synthesized haptens that mimic its structure. csic.es
In one strategy, a hapten designated PPb was created by replacing the branched 4-methylpentan-2-yl substituent on the thiophene (B33073) ring with a linear spacer arm containing a carboxyl group. csic.es This modification allows the hapten to be coupled to a carrier protein. While this alteration changes the original molecule, it preserves other key structural features necessary for antibody recognition. csic.es The resulting antibodies generated using this hapten were specific for Penthiopyrad, demonstrating the success of this hapten design strategy. csic.esrsc.org This example illustrates how a chemical moiety derived from a substituted pentanone (in this case, 4-methylpentan-2-one) is a critical component in the design of haptens for modern analytical methods. csic.es
| Hapten Name | Target Analyte | Synthetic Strategy | Reference |
| Hapten PPa | Penthiopyrad | Replacement of the pyrazole (B372694) N-methyl group with a carboxylated aliphatic chain. | csic.es |
| Hapten PPb | Penthiopyrad | Replacement of the 4-methylpentan-2-yl substituent with a carboxylated aliphatic chain. | csic.es |
Q & A
Q. What are the common synthetic routes for 1-Methoxypentan-2-one, and how are reaction conditions optimized?
The Williamson ether synthesis is a primary method for synthesizing ethers like this compound. This involves reacting an alkoxide ion with a methyl-substituted alkyl halide. For example, pentan-2-one derivatives can be functionalized with methoxy groups using sodium methoxide and a suitable halide precursor. Optimization includes controlling temperature (typically 40–60°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios to maximize yield. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxy group’s position and the ketone functionality. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Cross-referencing with databases like PubChem or Reaxys ensures accurate interpretation .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Distillation under reduced pressure is preferred due to the compound’s volatility. For complex mixtures, silica-gel column chromatography with hexane/ethyl acetate gradients effectively separates polar byproducts. Purity validation via GC-MS or HPLC is advised to confirm >95% purity, as seen in analogous ketone purification workflows .
Advanced Research Questions
Q. How can contradictions in reported reactivity data for this compound be resolved?
Discrepancies in oxidation or reduction outcomes (e.g., sulfoxide vs. sulfone formation in related compounds) require systematic analysis of reaction conditions (e.g., oxidizing agents, temperature). Controlled experiments with incremental variable adjustments (e.g., catalyst loading, solvent polarity) can isolate contributing factors. Computational tools like DFT calculations may elucidate electronic effects influencing reactivity .
Q. What computational strategies are used to model this compound’s interactions in catalytic systems?
Density Functional Theory (DFT) simulations predict electron density distributions and reactive sites. Molecular docking studies assess binding affinities in biological systems (e.g., enzyme active sites). Tools like Gaussian or ORCA, coupled with cheminformatics databases, validate computational findings against experimental data .
Q. How should researchers design experiments to evaluate the biological activity of this compound?
In vitro assays (e.g., antimicrobial disk diffusion, antioxidant DPPH radical scavenging) are initial steps. Dose-response curves and IC₅₀ calculations quantify efficacy. Comparative studies with structurally similar compounds (e.g., 4-methylphenyl derivatives) help establish structure-activity relationships. Ethical review and cytotoxicity controls are mandatory .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the laboratory?
Use fume hoods to prevent inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers away from ignition sources. In case of spills, absorb with inert materials (e.g., silica gel) and dispose as hazardous waste. Respiratory protection (P95 masks) is advised for prolonged exposure .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in studies involving this compound?
Document reaction parameters (e.g., solvent purity, catalyst batches) meticulously. Share raw spectral data and chromatograms in supplementary materials. Use standardized reference compounds for spectroscopic calibration. Collaborative validation through peer labs minimizes experimental bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
